An In-Depth Technical Guide to the Core Properties of 2-Methylthieno[2,3-d]thiazole
An In-Depth Technical Guide to the Core Properties of 2-Methylthieno[2,3-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The thieno[2,3-d]thiazole core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This bicyclic scaffold, which incorporates both thiophene and thiazole rings, represents a unique isostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]thiazole derivatives to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery.
Derivatives of this heterocyclic system have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The rigid, planar structure of the thieno[2,3-d]thiazole core provides a fixed orientation for substituent groups, which can lead to high-affinity and selective binding to enzyme active sites and receptors.[2] 2-Methylthieno[2,3-d]thiazole, the subject of this guide, is a fundamental representative of this important class of compounds, offering a foundational structure for further chemical exploration and drug design.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-methylthieno[2,3-d]thiazole is not extensively reported in publicly available literature, the core properties can be inferred from its structure and data available for the parent thieno[2,3-d]thiazole and related derivatives.
Table 1: Physicochemical Properties of 2-Methylthieno[2,3-d]thiazole
| Property | Value | Source |
| CAS Number | 61612-02-0 | [3] |
| Molecular Formula | C₆H₅NS₂ | [3] |
| Molecular Weight | 155.24 g/mol | [3] |
| IUPAC Name | 2-methylthieno[2,3-d][2][4]thiazole | |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet, likely in the range of 2.5-3.0 ppm) and the two protons on the thiophene ring (two doublets in the aromatic region, likely between 7.0 and 8.0 ppm).
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¹³C NMR: The carbon NMR would display signals for the methyl carbon and the six carbons of the bicyclic system. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the sulfur and nitrogen heteroatoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching frequencies characteristic of the heterocyclic rings.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 155, corresponding to the molecular weight of the compound.
Synthesis of the Thieno[2,3-d]thiazole Core
The synthesis of the thieno[2,3-d]thiazole skeleton can be achieved through various synthetic routes. A common and versatile approach involves the construction of the thiazole ring onto a pre-existing thiophene derivative. One of the most established methods for constructing the fused thiophene ring is the Gewald reaction.[6][7]
A representative synthesis of a substituted thieno[2,3-d]thiazole, which can be adapted for 2-methylthieno[2,3-d]thiazole, starts from a 2-aminothiophene precursor. The thiazole ring is then formed through cyclization. For instance, the oxidative rhodanierung of 2-aminothiophenes with a free 3-position is a known method to produce 2-amino-thieno[2,3-d]thiazoles.[8]
Below is a generalized, step-by-step protocol for the synthesis of a 2-aminothieno[2,3-d]thiazole derivative, which serves as a key intermediate.
Experimental Protocol: Representative Synthesis of a 2-Aminothieno[2,3-d]thiazole Intermediate
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Step 1: Synthesis of the 2-Aminothiophene Precursor (via Gewald Reaction)
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To a stirred solution of a suitable ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in a solvent such as ethanol or dimethylformamide, a catalytic amount of a base (e.g., triethylamine or morpholine) is added.
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The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
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Step 2: Formation of the Thiazole Ring
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The 2-aminothiophene-3-carbonitrile obtained from the Gewald reaction can then be used to construct the fused thiazole ring. A variety of methods can be employed, including reaction with a source of the C-N-S fragment of the thiazole.
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Alternatively, starting from a 2-amino-3-cyanothiophene, cyclization can be induced under specific conditions to form the thieno[2,3-d]thiazole ring system.[4]
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Causality Behind Experimental Choices:
-
The Gewald reaction is a powerful one-pot multicomponent reaction that allows for the efficient construction of highly substituted 2-aminothiophenes from readily available starting materials.[6] The choice of base is crucial as it catalyzes the initial Knoevenagel condensation.
-
The subsequent cyclization to form the thiazole ring often involves an intramolecular nucleophilic attack from the thiophene nitrogen or sulfur onto an electrophilic center. The choice of reagents for this step depends on the desired substituent at the 2-position of the thiazole ring.
Chemical Reactivity and Potential Transformations
The reactivity of the thieno[2,3-d]thiazole ring system is dictated by the electronic properties of the fused heterocycles. The thiophene ring is generally susceptible to electrophilic substitution, while the thiazole ring can undergo both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents.[9][10]
Electrophilic Aromatic Substitution:
Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially on the electron-rich thiophene ring. The precise position of substitution will be directed by the existing substituents on the ring.[9]
Nucleophilic Substitution:
The thiazole portion of the scaffold can be susceptible to nucleophilic attack, particularly if it bears a suitable leaving group. For example, a halogen atom at the 2-position of the thieno[2,3-d]thiazole can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, providing a versatile handle for further functionalization.[4]
Applications in Drug Discovery and Materials Science
The thieno[2,3-d]thiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have been reported to exhibit a wide array of biological activities.
-
Anticancer Agents: Many thieno[2,3-d]thiazole derivatives have been synthesized and evaluated as potential anticancer agents. They have been shown to act as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[7]
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Anti-inflammatory and Antimicrobial Agents: The structural features of thieno[2,3-d]thiazoles have also led to their investigation as anti-inflammatory and antimicrobial agents.[2]
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Materials Science: Beyond medicinal chemistry, the unique electronic and photophysical properties of fused heterocyclic systems like thieno[2,3-d]thiazole make them of interest in the field of materials science, particularly for applications in organic electronics and nonlinear optics.[5]
Visualizations
Caption: Molecular structure of 2-Methylthieno[2,3-d]thiazole.
Caption: General workflow for the synthesis of thieno[2,3-d]thiazoles via the Gewald reaction.
Caption: A potential reactivity pathway for the functionalization of the thieno[2,3-d]thiazole core.
Conclusion
2-Methylthieno[2,3-d]thiazole is a foundational member of a class of heterocyclic compounds with significant potential in drug discovery and materials science. Its synthesis is accessible through established methods like the Gewald reaction, and its core structure allows for diverse chemical modifications. The continued exploration of the chemical space around the thieno[2,3-d]thiazole scaffold is a promising avenue for the development of novel, biologically active molecules. This guide provides a comprehensive overview of the core properties of 2-methylthieno[2,3-d]thiazole, serving as a valuable resource for researchers in the field.
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